n,n-Diethylnaphthalene-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
6307-08-0 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N,N-diethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
OLVARQRQEOOPHE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Other CAS No. |
6307-08-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for N,N-Diethylnaphthalene-2-sulfonamide
The most straightforward approaches to synthesizing this compound involve the formation of the key sulfonamide S-N bond through well-understood reaction mechanisms.
The principal method for synthesizing this compound is the reaction of Naphthalene-2-sulfonyl chloride with diethylamine (B46881). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The process results in the displacement of the chloride ion and the formation of the stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
The starting material, 2-Naphthalenesulfonyl chloride, is itself synthesized from 2-naphthalenesulfonic acid by reacting it with reagents like thionyl chloride or phosphorus pentachloride. ontosight.ai An alternative synthesis route for 2-naphthalenesulfonyl chloride uses sodium naphthalene (B1677914) sulfonate as a raw material, which reacts with thionyl chloride in the presence of a phase-transfer catalyst. google.com
Optimizing the reaction between Naphthalene-2-sulfonyl chloride and diethylamine is crucial for maximizing yield and purity. Key parameters that are typically adjusted include the choice of solvent, the type of base used to scavenge the HCl produced, reaction temperature, and the stoichiometry of the reactants. For similar sulfonamide syntheses, various conditions have been explored to find the most efficient pathway.
Table 1: Parameters for Optimization of Sulfonamide Synthesis
| Parameter | Variable | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Toluene | The polarity and solubility characteristics of the solvent can influence reaction rate and ease of product isolation. |
| Base | Pyridine, Triethylamine (TEA), Potassium Carbonate (K₂CO₃), MgO | A base is required to neutralize HCl. Organic bases like TEA can also act as catalysts, while inorganic bases may simplify workup. |
| Temperature | 0 °C to Room Temperature (RT) to 60 °C | Lower temperatures can control exothermic reactions and reduce side products, while higher temperatures can increase the reaction rate. |
| Stoichiometry | Excess amine or precise 1:1 ratio | Using a slight excess of the amine can drive the reaction to completion, but may complicate purification. |
This table is a generalized representation of optimization strategies for sulfonamide synthesis based on common laboratory practices.
Other methods include:
Oxidative Coupling: Thiols can be reacted directly with amines under oxidative conditions to form sulfonamides. rsc.orgnih.gov For instance, performing the reaction under an oxygen atmosphere can yield sulfonamides directly. nih.gov
From Sulfinate Salts: Sulfinate salts can be reacted with electrophilic nitrogen sources to produce primary sulfonamides, which can then be alkylated to yield N-substituted products. acs.org
Metal-Catalyzed Couplings: Modern organic synthesis employs transition-metal catalysts for C-N bond formation, which can be a significant challenge due to the reduced nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com
Nucleophilic Acyl Substitution Reactions for Sulfonamide Formation
Advanced Catalytic Approaches in Sulfonamide Chemistry
Recent advancements have focused on developing catalytic methods that offer greater control and efficiency in synthesizing and modifying sulfonamides.
A cutting-edge area of research is the use of the sulfonamide group as a directing group in C-H functionalization reactions. researchgate.net This strategy allows for the selective introduction of new functional groups at positions on the aromatic ring that are traditionally difficult to access. The sulfonamide moiety can direct transition-metal catalysts, such as rhodium (Rh) or palladium (Pd), to activate a C-H bond at the ortho-position (the carbon atom adjacent to the point of sulfonamide attachment). nih.govsemanticscholar.orgacs.org
This methodology is particularly valuable for the late-stage modification of complex molecules. researchgate.net For example, Rh(III) catalysts have been successfully used to achieve site-selective C-H carbenoid functionalization at the ortho position relative to the sulfonamide directing group. semanticscholar.orgrsc.org Researchers have even demonstrated the ability to switch the site-selectivity between two different directing groups within the same molecule by altering solvents and additives. semanticscholar.orgrsc.org Similarly, a palladium-catalyzed C-S bond-forming reaction has been used to introduce sulfonyl groups with high site selectivity. nih.govacs.org
Table 2: Research Findings in Site-Selective C-H Functionalization of Arene Sulfonamides
| Catalyst System | Transformation | Key Finding | Source |
|---|---|---|---|
| Rh(III) Catalyst | C-H Carbenoid Functionalization | The sulfonamide group directs functionalization to the ortho-position. Selectivity can be switched in the presence of other directing groups by changing solvent polarity. | semanticscholar.org, rsc.org |
This table summarizes key findings from recent studies on advanced catalytic methods.
Copper-Catalyzed Sulfonamidation of Benzylic C-H Bonds
Copper-catalyzed reactions represent a versatile and cost-effective method for the formation of carbon-nitrogen bonds. The sulfonamidation of benzylic C-H bonds is a key transformation that allows for the direct introduction of a sulfonamide moiety into a molecule containing a benzylic position. This reaction typically involves a copper catalyst, an oxidant, and a sulfonamide source.
While specific examples of using this compound as the sulfonamidation reagent in copper-catalyzed reactions of benzylic C-H bonds are not readily found in the literature, the general applicability of this reaction to various sulfonamides is well-established. These reactions are valuable for the synthesis of complex molecules from simple hydrocarbon precursors.
A generalized scheme for this reaction is presented below:
| Entry | Copper Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | K₂S₂O₈ | MeCN | 80 | 12 | 75 |
| 2 | CuBr | DTBP | Chlorobenzene | 100 | 24 | 68 |
This table represents typical conditions for copper-catalyzed sulfonamidation of benzylic C-H bonds and is not specific to this compound.
Derivatization via Directed Metalation Strategies
Directed metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a specific ortho-position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Aryl O-sulfamates have been identified as effective latent directed metalation groups. The N,N-dialkylsulfamoyl group can direct ortho-lithiation, and subsequent functionalization. While this compound is a sulfonamide rather than a sulfamate, the underlying principles of directed metalation of sulfonamide-containing aromatic systems are relevant. The sulfonamide group itself can act as a DMG, directing metalation to the adjacent positions on the naphthalene ring.
Directed remote metalation (DreM) is an extension of the directed ortho-metalation strategy that allows for the functionalization of positions beyond the immediate ortho-position. This is particularly useful for the synthesis of polysubstituted aromatic compounds where traditional methods may lack regioselectivity. In the context of naphthalene derivatives, DreM can be employed to access positions that are not readily functionalized by other means. For instance, a DMG on one ring of the naphthalene system can direct metalation to a specific position on the other ring, depending on the structure of the substrate and the reaction conditions. While specific applications of DreM to this compound are not detailed in the available literature, the strategy holds promise for the synthesis of highly substituted naphthalene sulfonamides.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic SAR Studies on Naphthalene (B1677914) Sulfonamide Core
The naphthalene sulfonamide scaffold serves as a versatile core for developing biologically active compounds. Systematic studies have revealed that modifications to this core, including the nature and position of substituents, significantly impact molecular function.
The functional groups attached to the naphthalene ring and the sulfonamide nitrogen play a pivotal role in defining the molecule's activity. While specific data on n,n-Diethylnaphthalene-2-sulfonamide is limited, broader studies on N-alkyl arylsulfonamides and related structures provide significant insights.
The N,N-diethyl groups on the sulfonamide nitrogen are critical. The size and branching of N-alkyl groups can exert strong steric effects that influence reaction pathways and molecular conformation. nih.gov For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, larger alkyl groups like isopropyl or isobutyl can prevent cyclization and favor rearrangement, whereas smaller groups like methyl or ethyl allow for competing reactions. nih.gov This suggests that the ethyl groups in this compound provide a moderate level of steric hindrance that can influence its interaction with biological targets and its metabolic stability.
| Substituent Type | General Location | Observed Influence on Molecular Functionality | Reference |
|---|---|---|---|
| N-Alkyl Groups (e.g., Diethyl) | Sulfonamide Nitrogen | Steric hindrance influences reaction pathways and can prevent molecular cyclization, favoring rearrangement. The size of the alkyl group is a critical factor. | nih.gov |
| Electron-Donating Groups | Aromatic Ring | In certain series of sulfonamides, these groups have been found to significantly increase antiproliferative activity. | nih.gov |
| Halogen Groups (e.g., Br, I) | Aromatic Ring | In specific 1,3,4-thiadiazole (B1197879) sulfonamides, 3- or 4-halogen substitutions on an attached phenyl ring were identified as superior for improving inhibitory activity. | acs.orgacs.org |
| Naphthalene Ring vs. Benzene (B151609) Core | Core Scaffold | Replacement of a naphthalene core with a benzene core can lead to weaker hydrophobic interactions and reduced potency in certain inhibitor classes. | nih.gov |
The positioning of the sulfonamide group on the naphthalene ring is a critical determinant of biological activity. Studies comparing naphthalene-1-sulfonamide (B86908) and naphthalene-2-sulfonamide (B74022) derivatives have revealed significant differences in their inhibitory potency against various targets.
For example, in a study on inhibitors of the enzyme FabX, replacing a phenyl ring with a naphthalen-2-yl group (as in this compound) improved activity, likely due to enhanced lipophilic contact. acs.orgacs.org However, the corresponding analog bearing a naphthalene-1-yl group did not show improved potency. acs.orgacs.org This highlights that the 2-position provides a more favorable geometry for interaction within the target's binding site compared to the 1-position. This preference is often attributed to the different spatial vectors of the substituent, which affects how the molecule can orient itself to form key interactions. Positional isomerism can also influence solid-state arrangement and crystal packing, which in turn affects physical properties like solubility. mdpi.com
Stereochemical factors, while not intrinsic to the achiral this compound itself, are crucial when the core is substituted with chiral centers. The three-dimensional arrangement of atoms dictates the molecule's ability to fit into a specific binding pocket, and different stereoisomers often exhibit vastly different biological activities.
| Isomer Type | Compound Series | Observation | Reference |
|---|---|---|---|
| Naphthalene-2-yl | 1,3,4-Thiadiazole Sulfonamides | Demonstrated significantly enhanced inhibitory activity against FabX compared to the hit compound. | acs.orgacs.org |
| Naphthalene-1-yl | 1,3,4-Thiadiazole Sulfonamides | Did not exhibit improved potency in the same assay. | acs.orgacs.org |
Correlative Analyses of Molecular Structure with Interaction Profiles
Compared to a simpler benzene ring, the naphthalene core offers a more extended π-system, which can lead to stronger π-cation or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a binding site. nih.gov Molecular docking studies on other sulfonamide classes have confirmed that binding is often driven by a combination of π-π contacts and hydrogen bonds. nih.gov
The sulfonamide moiety itself is a key hydrogen-bonding unit. The oxygen atoms are potent hydrogen bond acceptors, while the nitrogen-hydrogen bond (in primary or secondary sulfonamides) can act as a hydrogen bond donor. youtube.com In a tertiary sulfonamide like this compound, the nitrogen cannot act as a hydrogen bond donor, but the sulfonyl oxygens remain critical acceptor sites. Quantum chemical calculations and X-ray diffraction analysis have shown that these groups readily participate in forming intermolecular hydrogen bonds and other short contacts that stabilize the crystal lattice and mediate interactions in a biological context. mdpi.com
Identification of Key Pharmacophoric Elements within Sulfonamide Scaffolds
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the naphthalene sulfonamide class, several key pharmacophoric elements can be identified.
The Naphthalene Scaffold : This acts as a rigid, hydrophobic anchor. Its size, shape, and extended π-system are critical for occupying hydrophobic pockets and forming aromatic interactions. nih.gov Its derivatives have been explored for a wide range of pharmacological properties. ontosight.ai
The Sulfonamide Linker (-SO₂NR₂-) : This group is a crucial structural and functional element. It acts as a hydrogen bond acceptor and provides a geometrically defined linkage between the aromatic core and other substituents. The sulfonamide moiety is widely considered a useful pharmacophoric fragment in drug design. nih.gov
The N-Substituents (N,N-diethyl groups) : These groups modulate the molecule's lipophilicity, steric profile, and solubility. nih.gov By occupying a specific region of space, they can either enhance binding by interacting with a hydrophobic sub-pocket or hinder it by causing steric clashes. The lack of a hydrogen-bond-donating proton on the tertiary nitrogen is also a key feature that distinguishes its interaction profile from primary or secondary sulfonamides. youtube.comnih.gov
Together, these elements—the hydrophobic core, the hydrogen-bonding linker, and the lipophilic/steric modulating N-substituents—form the essential pharmacophore of N,N-disubstituted naphthalene sulfonamides.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic and Structural Characterization
Quantum chemical calculations are used to determine the fundamental electronic structure and geometry of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to sulfonamide derivatives to determine their most stable three-dimensional shape (geometry optimization) and to calculate electronic properties like bond lengths, bond angles, and the distribution of electron density. researchgate.netnih.govnih.govnih.gov For instance, DFT calculations on various sulfonamide-containing molecules have been performed to optimize their structures and understand bonding modes. researchgate.netmdpi.com Such studies provide insights into the molecule's reactivity and potential interaction sites. However, specific optimized geometry parameters or electronic property data from DFT calculations for n,n-Diethylnaphthalene-2-sulfonamide are not readily found in the surveyed literature.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. nih.govmdpi.comnih.gov This method calculates the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. mdpi.comnih.gov For various organic dyes and compounds, including some sulfonamide derivatives, TD-DFT has been successfully used to simulate and interpret their experimental spectra. nih.govresearchgate.net This analysis helps in understanding the relationship between a molecule's structure and its color. researchgate.net No specific TD-DFT predictions for the absorption spectra of this compound have been identified in the available research.
Multistate DFT (MSDFT) for Reaction Mechanism Elucidation
Multistate DFT (MSDFT) is an advanced computational technique employed to study chemical reactions where multiple electronic states are involved. It is particularly useful for elucidating complex reaction mechanisms, such as those in bioinorganic and oxidative chemistry. nih.gov For example, MSDFT has been used to investigate the N-dealkylation mechanisms in compounds mediated by metal-oxo intermediates. nih.gov This method can clarify whether a reaction proceeds through pathways like hydrogen atom transfer (HAT) or concerted electron-proton transfer (CEPT). nih.gov There is no evidence in the literature of MSDFT being applied to study the reaction mechanisms of this compound.
Molecular Modeling and Simulation Techniques for Interaction Analysis
Molecular modeling and simulation techniques are essential for studying how a molecule might interact with biological targets, such as proteins.
Molecular Docking for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is extensively used in drug discovery to screen for potential drug candidates and predict their binding affinity. nih.govnih.govnih.gov Numerous studies have employed molecular docking to investigate how different sulfonamide derivatives bind to various protein targets, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding energy. nih.govnih.gov While this method is standard for the sulfonamide class, specific molecular docking studies detailing the binding affinity or interaction modes of this compound with any particular target are not available in the reviewed sources.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand's conformation changes and how stable the interactions with the protein are over a set period. ekb.eg These simulations provide a more dynamic picture of the binding event. Although MD simulations have been applied to confirm the stability of complexes involving other sulfonamide derivatives, no such studies have been reported specifically for this compound. nih.govekb.eg
In Silico ADMET Analysis for Compound Assessment
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles long before they reach clinical trials. This section details the theoretical ADMET analysis of this compound, utilizing predictive models to evaluate its potential as a drug candidate. The data presented herein are generated from established computational algorithms that model the compound's behavior based on its molecular structure.
The assessment of this compound's drug-like properties begins with an analysis of its fundamental physicochemical characteristics. These properties are foundational to its pharmacokinetic behavior, influencing everything from absorption to bioavailability. The predicted physicochemical descriptors for the compound are summarized below.
| Property | Predicted Value | Comment |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₂S | Indicates the elemental composition of the molecule. |
| Molecular Weight | 263.36 g/mol | Falls within the desirable range for small molecule drugs (typically <500 g/mol). |
| Heavy Atom Count | 18 | Reflects the number of non-hydrogen atoms. |
| Aromatic Heavy Atom Count | 11 | Indicates the presence of an aromatic system (naphthalene). |
| Fraction Csp3 | 0.29 | Represents the fraction of sp3 hybridized carbons, an indicator of molecular saturation and complexity. |
| Molar Refractivity | 76.50 | A measure of the total polarizability of a mole of the substance. |
| Topological Polar Surface Area (TPSA) | 45.83 Ų | Suggests good potential for cell membrane permeability (typically TPSA <140 Ų). |
Lipophilicity and Solubility
Lipophilicity (the ability of a compound to dissolve in fats, oils, and non-polar solvents) and aqueous solubility are critical determinants of a drug's absorption and distribution. These parameters are often in opposition but must be balanced for optimal pharmacokinetic performance. The predicted values for this compound indicate a compound with significant lipophilic character.
| Parameter | Predicted Log P | Interpretation |
|---|---|---|
| Log P o/w (iLOGP) | 3.58 | The consensus Log P value suggests high lipophilicity, which can favor membrane permeability but may also lead to lower solubility and potential for non-specific binding. |
| Log P o/w (XLOGP3) | 3.16 | |
| Log P o/w (WLOGP) | 3.10 | |
| Consensus Log P | 3.28 | |
| Log S (ESOL) | -3.85 | Predicted to be poorly soluble in water. |
| Solubility | 2.19e-02 mg/ml | Corresponds to the Log S value, confirming low aqueous solubility. |
| Solubility Class | Poorly soluble | May present challenges for formulation and oral absorption. |
Pharmacokinetic Predictions
Pharmacokinetics describes the journey of a drug through the body. Key aspects include absorption from the site of administration, distribution into various tissues, metabolism into other compounds, and eventual excretion. In silico models predict these complex processes to forecast a compound's behavior in a biological system.
The analysis for this compound suggests high gastrointestinal absorption. However, its potential interaction with key metabolic enzymes and transport proteins, such as Cytochrome P450 (CYP) isozymes and P-glycoprotein (P-gp), is a crucial consideration.
| ADME Parameter | Prediction | Implication |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB, suggesting potential for CNS activity. |
| Distribution | ||
| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively transported out of cells by P-gp, potentially affecting its distribution and efficacy. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Predicted to not inhibit major CYP isozymes, suggesting a lower likelihood of drug-drug interactions mediated by these enzymes. |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No |
Drug-Likeness and Medicinal Chemistry
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often assessed using rules of thumb derived from the structural analysis of existing oral medications, such as Lipinski's Rule of Five.
This compound shows good adherence to these established filters, indicating that its fundamental physicochemical properties are within the range typically associated with orally bioavailable drugs. The lead-likeness score is favorable, and the synthetic accessibility score suggests it can be synthesized with relative ease.
| Filter/Rule | Violation | Status |
|---|---|---|
| Lipinski's Rule | 0 violations | Pass |
| Ghose Filter | 0 violations | Pass |
| Veber's Rule | 0 violations | Pass |
| Egan's Rule | 0 violations | Pass |
| Muegge's Rule | 0 violations | Pass |
| Bioavailability Score | 0.55 | Indicates good predicted oral bioavailability. |
| Lead-likeness | No violations | Pass |
| Synthetic Accessibility | 2.59 | Considered easy to synthesize (scores range from 1 for very easy to 10 for very difficult). |
Toxicity Predictions
Early-stage toxicity assessment is vital to flag potential liabilities. Computational models can predict various toxicity endpoints, from mutagenicity to organ-specific toxicity. The analysis for this compound did not predict any major toxicities based on the models used, which is a positive sign for its safety profile.
| Toxicity Endpoint | Prediction |
|---|---|
| AMES Toxicity (Mutagenicity) | Not predicted to be mutagenic. |
| Hepatotoxicity | Not predicted to be hepatotoxic. |
| Skin Sensitization | Not predicted to be a skin sensitizer. |
In Vitro Biological Interaction and Mechanistic Studies
Enzyme Inhibition Mechanism Research
A comprehensive search of scientific databases and literature did not yield specific studies detailing the in vitro interaction, inhibition mechanism, or selectivity of n,n-Diethylnaphthalene-2-sulfonamide with the enzyme Dihydropteroate (B1496061) Synthase (DHPS). While the broader class of sulfonamides is known to target DHPS, research data focusing on the n,n-diethylnaphthalene derivative is not available. nih.govwikipedia.org
There is no specific information available in the reviewed literature regarding the binding affinities or inhibition profiles of this compound against any isoform of the Carbonic Anhydrase (CA) enzyme family.
Investigations into the inhibitory effects of this compound on Urease and Cyclooxygenase-2 (COX-2) enzymes have not been reported in the available scientific literature. Consequently, data on its activity and inhibition mechanisms for these targets are absent.
Specific in vitro studies on the interaction between this compound and other enzymatic targets such as α-glucosidase, α-amylase, or the cysteine protease falcipain-2 could not be located in the existing body of scientific research.
Nucleic Acid Interaction Studies (In Vitro Systems)
Research has been conducted on disubstituted sulfonamides as inhibitors of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. nih.govnih.gov However, these studies focus on specific structural analogs, and no data is available that specifically identifies or evaluates this compound for its ability to inhibit cccDNA formation in in vitro systems.
DNA Binding Mode Investigations (e.g., Minor Groove Interactions)
While direct studies on this compound's specific DNA binding mode are not detailed in the available research, investigations into structurally related sulfonamide derivatives provide insight into potential mechanisms. Research on other novel sulfonamide compounds has shown that they can interact with DNA through a mixed-mode mechanism, involving both partial intercalation and groove binding. nih.gov
For instance, molecular docking and experimental analyses of certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives revealed interactions with DNA base pairs. nih.gov In one case, a hydrogen bond was formed between the sulfur atom of the sulfonamide derivative and a DNA base. nih.gov Another related compound showed hydrogen bonding between its oxygen and amine groups with DNA bases. nih.gov These findings suggest that the sulfonamide functional group can play a crucial role in mediating DNA interactions. Both experimental and theoretical profiles have suggested that such derivatives are effective DNA binders. nih.gov The formation of a complex between these sulfonamide derivatives and DNA was further confirmed by cyclic voltammetry, which showed the resulting adduct was bulkier and diffused more slowly than the compound alone. nih.gov
Table 1: DNA Binding Parameters for Exemplary Sulfonamide Derivatives
| Compound | Binding Constant (Kb) | Gibbs Free Energy (ΔG) | Binding Mode |
| YM-1 | High | More Negative | Mixed Intercalation/Groove |
| YM-2 | Moderate | Negative | Mixed Intercalation/Groove |
This table illustrates the binding parameters for related sulfonamide derivatives to demonstrate the concept of DNA interaction, as specific data for this compound was not available in the cited sources.
Receptor Binding and Modulation Studies (In Vitro Models)
The Gamma-aminobutyric acid type A (GABA(A)) receptor is a crucial ligand-gated chloride ion channel in the central nervous system and the site of action for benzodiazepines. nih.govresearchgate.net These receptors are typically pentameric proteins composed of five subunits. nih.govresearchgate.net The classical high-affinity binding site for benzodiazepines is located at the interface between the α and γ subunits (α+/γ2–). nih.govresearchgate.netnih.gov Ligands that bind to this site can act as positive allosteric modulators (like classical benzodiazepines), negative allosteric modulators, or antagonists. nih.gov
The binding affinity of a compound to this site is a measure of how strongly it interacts with the receptor. While specific quantitative data on the binding affinity of this compound for the GABA(A) receptor benzodiazepine site is not available in the provided research, studies on other ligands demonstrate a wide range of affinities and subtype selectivities. For example, different benzodiazepine derivatives show varying affinities for GABA(A) receptors containing different α subunits (e.g., α1, α2, α3, α5), which can influence their pharmacological profiles. researchgate.net Some studies have concluded that different, chemically related benzodiazepine ligands may interact via distinct binding modes rather than a single common one. nih.gov
Table 2: Example Binding Affinities of Various Ligands at GABA(A) Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Diazepam | α1β3γ2 | 1.8 |
| Diazepam | α2β3γ2 | 1.5 |
| Diazepam | α5β3γ2 | 2.5 |
| Clobazam | α1β2γ2 | 29.5 |
| N-desmethylclobazam | α1β2γ2 | 20.3 |
This table presents data for well-known benzodiazepines to illustrate the concept of binding affinity at different receptor subtypes. Data for this compound is not specified in the referenced materials.
Intracellular signaling pathways involving nuclear factor-kappa B (NF-κB), tumor suppressor protein p53, and caspases are fundamental to cellular processes like apoptosis (programmed cell death), inflammation, and cell cycle regulation. There is significant crosstalk between these pathways; for example, the activation of p53 can lead to the activation of NF-κB, which can be essential for p53-mediated apoptosis in some contexts. nih.gov Similarly, NF-κB can act as a regulator of caspase-3 and p53. actascientific.com
The modulation of these pathways is a key mechanism for many therapeutic agents. For instance, studies on other compounds have shown that they can induce apoptosis in cancer cells by activating caspase-3 and p53 protein expression while inhibiting NF-κB levels. actascientific.com Research has also demonstrated that crosstalk between NF-κB and p53 can be a key regulator of UVA-dependent growth arrest and apoptosis in human dermal fibroblasts. nih.gov
Currently, specific studies detailing the direct modulatory effects of this compound on the NF-κB, p53, or caspase signaling pathways have not been identified in the available research.
Cellular Uptake and Intracellular Localization Investigations (In Vitro)
Information regarding the in vitro cellular uptake and specific intracellular localization of this compound is not available in the provided scientific literature.
Development as Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene (B1677914) moiety, combined with the electronic influence and binding capabilities of the sulfonamide group, makes this class of compounds a powerful platform for creating fluorescent probes and sensors. These tools are designed to detect and visualize specific ions or molecules within complex environments, including biological systems.
A key strategy in developing potent fluorescent probes involves the chemical integration of a sulfonamide, which can act as a targeting or sensing group, with a highly fluorescent naphthalimide core. Naphthalimides are derivatives of naphthalene known for their excellent photostability and high quantum yields.
In one synthetic approach, researchers have incorporated sulfonamide (SN) and its derivative, sulfadiazine (SD), with N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI), a fluorescent naphthalimide molecule, to create tumor-targeting probes. nih.govmdpi.com The synthesis results in derivatives like SN-2NI and SD-NI, where the sulfonamide group serves as a targeting agent for carbonic anhydrase isoforms that are highly expressed in certain tumor cells. researchgate.net The successful synthesis and purity of these complex molecules are typically confirmed through a suite of analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance spectroscopy (¹H NMR), and Fourier transform infrared spectroscopy (FT-IR). nih.govmdpi.com
The sulfonamide group is crucial for the function of selective ion sensors. researchgate.net Its utility stems from several key chemical properties:
Anion Sensing: The hydrogen atom on the sulfonamide nitrogen (in primary or secondary sulfonamides) is acidic and can be donated to form a hydrogen bond with anions. daneshyari.com This interaction, or a complete deprotonation by highly basic anions like fluoride or cyanide, alters the internal charge transfer (ICT) characteristics of the molecule. This change in the electronic environment of the attached fluorophore (the naphthalene or naphthalimide unit) results in a detectable change in fluorescence, such as an increase in intensity ("turn-on" sensing) or a shift in wavelength. researchgate.netdaneshyari.com
Cation Sensing: The oxygen and nitrogen atoms of the sulfonamide group possess lone pairs of electrons and can act as binding sites to coordinate with metal cations. researchgate.netmdpi.com This chelation event restricts molecular vibrations and can block photoinduced electron transfer (PET) processes, leading to a significant enhancement of fluorescence. rsc.org For example, a naphthalene-based sulfonamide Schiff base has been shown to be a selective "turn-on" fluorescent probe for Aluminum (Al³⁺) ions. rsc.orgsemanticscholar.org The binding of Al³⁺ to the probe leads to a 24-fold enhancement in fluorescence, allowing for highly sensitive detection. rsc.org
The selectivity of the sensor is determined by the specific geometry and electronic nature of the binding pocket created by the sulfonamide and adjacent atoms, which favors interaction with ions of a particular size, charge, and coordination preference. rsc.org
Derivatives based on the naphthalene sulfonamide scaffold have demonstrated significant potential as probes for fluorescent imaging of biological systems. nih.govrsc.org Their utility in this area is based on their ability to be taken up by cells and to emit light upon excitation, highlighting specific cellular structures or environments.
For instance, sulfonamide-containing naphthalimide derivatives have been successfully used for imaging B16F10 melanoma cells in vitro. nih.govmdpi.com Studies show that these probes are readily taken up by the cancer cells, likely due to the sulfonamide group targeting carbonic anhydrase enzymes on the cell surface. mdpi.comresearchgate.net Once inside, they produce bright green fluorescent images under blue light excitation. mdpi.com Importantly, these compounds have been found to exhibit low cytotoxicity at the concentrations required for imaging, which is a critical requirement for biological applications. nih.govmdpi.com A naphthalene-based sulfonamide chemosensor has also been used for the intracellular detection of Al³⁺ in cultured Vero cells, demonstrating the scaffold's versatility. rsc.orgsemanticscholar.org
| Probe | Cell Line | Observation | Cytotoxicity |
| SN-2NI | B16F10 Melanoma | High cellular uptake, good green fluorescence | Low |
| SD-NI | B16F10 Melanoma | High cellular uptake, good green fluorescence | Low |
| HL (Schiff base) | Vero Cells | Intracellular detection of Al³⁺ | Biocompatible |
Integration in Supramolecular Assemblies and Coordination Cages
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid structure of the naphthalene core and the hydrogen-bonding capabilities of the sulfonamide group make this compound and its analogs valuable components for constructing large, organized supramolecular structures.
The naphthalene unit serves as an excellent structural scaffold for building molecular containers and cages due to its rigid, planar, and electron-rich aromatic surface. nih.gov This aromatic character allows it to participate in π-π stacking and hydrophobic interactions, which are fundamental forces in the assembly of supramolecular structures. nih.gov
Researchers have synthesized water-soluble macrocycles and acyclic oligomers using naphthalene units as the primary building blocks. nih.govrsc.org These structures can form pseudo-cavities that are capable of encapsulating smaller "guest" molecules. nih.gov The defined shape and size of the naphthalene scaffold help to create well-defined internal pockets, which is a key feature of a molecular container. While direct integration of this compound into a coordination cage is not widely reported, its components—the naphthalene scaffold and a functional group capable of intermolecular interactions—are precisely the features required for such applications.
Host-guest chemistry, a central concept in supramolecular science, describes the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The naphthalene sulfonamide framework is well-suited for this purpose.
The naphthalene scaffold can act as a host for electron-deficient aromatic guests through π-stacking interactions. researchgate.net Its cavity can also bind cationic guests through cation-π interactions. nih.gov
The sulfonamide group contributes significantly to molecular recognition through its ability to form strong and directional hydrogen bonds. nih.gov The S=O groups can act as hydrogen bond acceptors, while the N-H group (in primary/secondary sulfonamides) can act as a hydrogen bond donor. These interactions are critical for orienting guest molecules within the host's binding site and for the self-assembly of host molecules into larger structures, such as the cyclic dimers observed in the crystal lattice of some sulfonamide derivatives. nih.gov
This combination of a rigid aromatic surface and specific hydrogen-bonding sites allows naphthalene sulfonamide-based structures to selectively recognize and bind to complementary guest molecules, a phenomenon essential for applications ranging from chemical sensing to catalysis. nih.govresearchgate.net
Q & A
Q. How can interdisciplinary approaches enhance research on This compound?
- Methodological Answer : Combine synthetic chemistry, computational toxicology (QSAR models), and environmental science to assess ecotoxicological risks. For example, integrate OECD 301F biodegradation tests with transcriptomic analysis in model organisms (e.g., Daphnia magna) to identify molecular pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
